

Vercirnon (sodium) solubility and stability issues

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Compound of Interest

Compound Name: Vercirnon (sodium)

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Vercirnon (Sodium) Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the experimental use of Vercirnon (sodium salt).

Frequently Asked Questions (FAQs)

Q1: What is Vercirnon and what is its primary mechanism of action?

Vercirnon, also known as CCX282-B or GSK1605786, is a potent and selective antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2] Its primary mechanism involves blocking the interaction between CCR9 and its ligand, CCL25 (TECK).[1] This interaction is crucial for the migration of lymphocytes to the small intestine, a process implicated in inflammatory bowel disease (IBD).[1][3] Vercirnon binds to an intracellular, allosteric site on the CCR9 receptor, which prevents G-protein coupling and subsequent downstream signaling pathways.[1][4]

Q2: What are the key experimental applications of Vercirnon?

Vercirnon is primarily used in preclinical research to investigate the role of the CCR9-CCL25 axis in inflammatory and autoimmune diseases, particularly IBD.[1][5] Key experimental applications include:

- Inhibition of CCR9-mediated cell migration (chemotaxis)[2]

- Studying the effects of CCR9 antagonism on immune cell trafficking
- Investigating the therapeutic potential of targeting CCR9 in animal models of intestinal inflammation[6]

Q3: What is the molecular weight and formula of Vercirnon and its sodium salt?

Compound	Molecular Formula	Molecular Weight (g/mol)
Vercirnon	$C_{22}H_{21}ClN_2O_4S$	444.93[2][7]
Vercirnon Sodium	$C_{22}H_{20}ClN_2NaO_4S$	466.91[8][9][10]

Q4: Why did Vercirnon fail in Phase III clinical trials for Crohn's disease?

While showing promise in earlier phases, the Phase III SHIELD-1 study of vercirnon in patients with moderately-to-severely active Crohn's disease did not meet its primary endpoint of clinical response or the key secondary endpoint of clinical remission.[11][12] Some researchers suggest that the clinical trial failure might be attributed to a relatively poor pharmacokinetic profile of the molecule.[5][13]

Troubleshooting Guides

Solubility Issues

Problem: I am having difficulty dissolving Vercirnon sodium.

Possible Causes & Solutions:

- **Incorrect Solvent:** Vercirnon sodium has limited solubility in aqueous buffers. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[2][6]
- **Low-Quality Solvent:** Ensure you are using a high-purity, anhydrous grade of DMSO. Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of many compounds.[2]
- **Insufficient Sonication/Heating:** To aid dissolution, gentle warming of the solution to 37°C and sonication can be employed.[6]

- **Precipitation upon Dilution:** When diluting a DMSO stock solution into an aqueous buffer for cell-based assays, precipitation can occur. To mitigate this, it is advisable to perform serial dilutions and ensure rapid mixing. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Recommended Solvents and Storage:

Solvent	Concentration	Storage of Stock Solution
DMSO	≥ 25 mg/mL (56.19 mM)[2]	-20°C for up to 1 year, or -80°C for up to 2 years[2]

Stability Issues

Problem: I am concerned about the stability of my Vercirnon solutions.

Possible Causes & Solutions:

- **Improper Storage:** Vercirnon, both as a powder and in solution, should be stored at recommended temperatures to minimize degradation. The powder form is stable for up to 3 years at -20°C.[2]
- **Repeated Freeze-Thaw Cycles:** To avoid degradation from repeated freezing and thawing, it is recommended to aliquot stock solutions into smaller, single-use volumes before freezing. [6]
- **Light Exposure:** While specific data on light sensitivity is not readily available, as a general precaution for complex organic molecules, it is advisable to protect solutions from direct light by using amber vials or covering tubes with foil.

Storage Recommendations:

Form	Storage Temperature	Duration
Powder	-20°C	3 years[2]
4°C	2 years[2]	
In DMSO	-20°C	1 year[2]
-80°C	2 years[2]	

Experimental Protocols

In Vitro Chemotaxis Assay

This protocol is a generalized procedure based on methodologies described for Vercirnon.[6]

- Cell Preparation:
 - Use a cell line expressing CCR9 (e.g., Molt-4 cells) or primary cells cultured to express CCR9.
 - Harvest cells and resuspend them in chemotaxis buffer (e.g., HBSS with 0.1% BSA) at a density of 1×10^7 cells/mL.
- Compound Preparation:
 - Prepare a stock solution of Vercirnon in DMSO.
 - Perform serial dilutions of Vercirnon in chemotaxis buffer to achieve the desired final concentrations.
- Assay Procedure:
 - Mix equal volumes of the cell suspension and the diluted Vercirnon solution and incubate for 10 minutes at room temperature.
 - Add the chemoattractant CCL25 to the lower chamber of a chemotaxis plate (e.g., Transwell®).

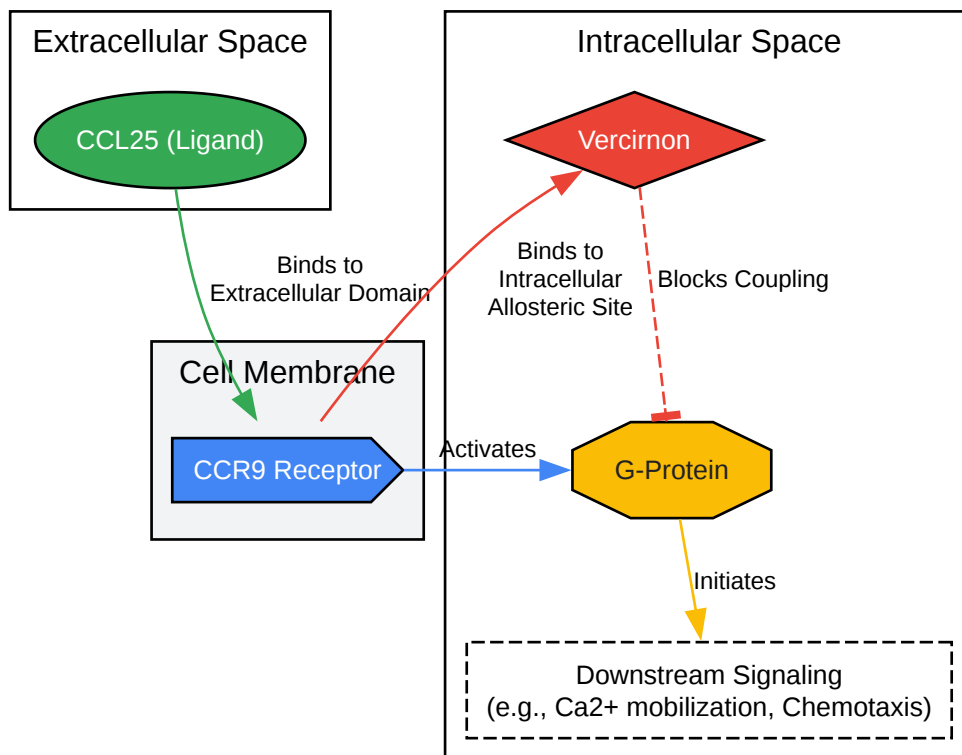
- Add the cell/Vercirnon mixture to the upper chamber.
- Incubate the plate to allow for cell migration.
- Quantify the number of migrated cells in the lower chamber using a cell counter or a viability assay.
- Data Analysis:
 - Calculate the percentage of inhibition of chemotaxis for each Vercirnon concentration compared to the vehicle control.
 - Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the Vercirnon concentration.

Vercirnon In Vitro Potency:

Assay	Cell Line/System	IC ₅₀ (nM)
Ca ²⁺ Mobilization	Molt-4 cells	5.4[2]
Chemotaxis	Molt-4 cells	3.4[2]
CCL25-directed chemotaxis (CCR9A)	Baf-3/CCR9A cells	2.8[2]
CCL25-directed chemotaxis (CCR9B)	Baf-3/CCR9B cells	2.6[2]
Chemotaxis of primary CCR9-expressing cells	Primary cells	6.8[2]
RA-cultured cell CCL25-mediated chemotaxis	Human AB serum	141[2]
CCL25-induced mouse thymocyte chemotaxis	Mouse thymocytes	6.9[2]
CCL25-induced rat thymocyte chemotaxis	Rat thymocytes	1.3[2]

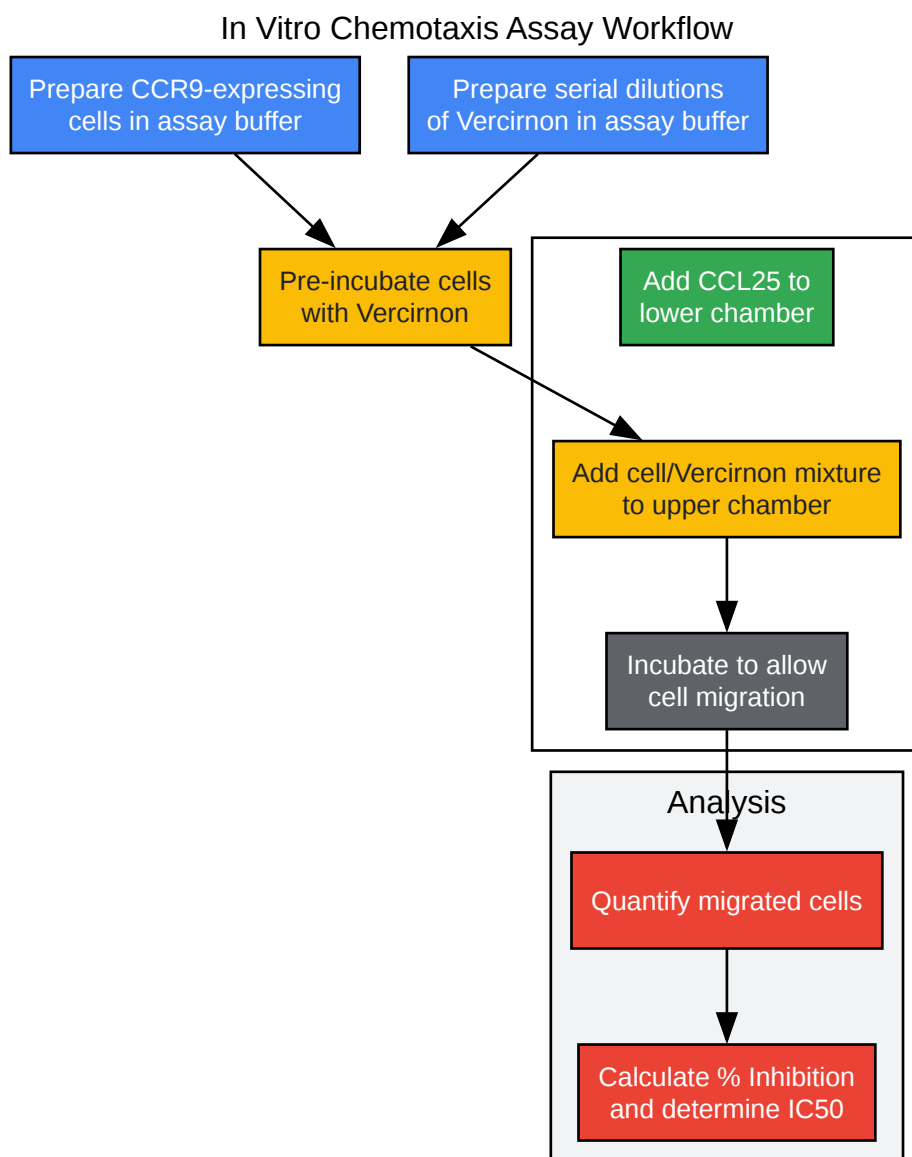
Visualizations

Vercirnon's Allosteric Antagonism of CCR9



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Caption: Mechanism of Vercirnon as an intracellular allosteric antagonist of the CCR9 receptor.



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Caption: A simplified workflow for an in vitro chemotaxis experiment using Vercirnon.

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